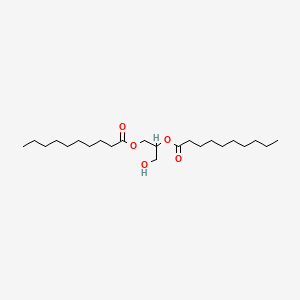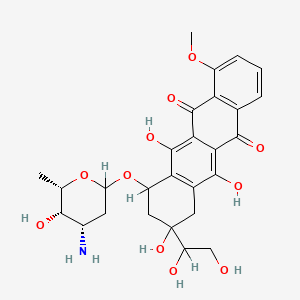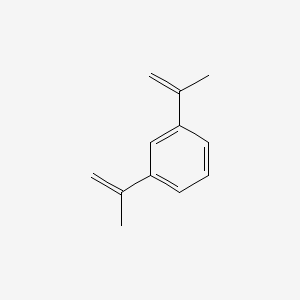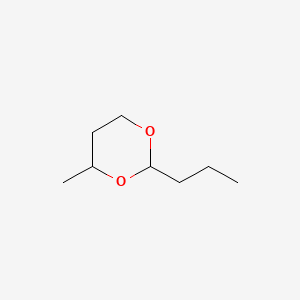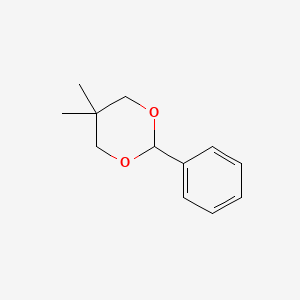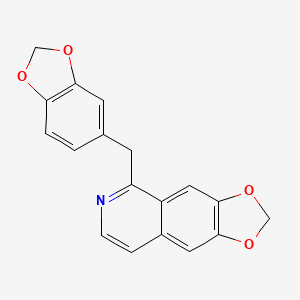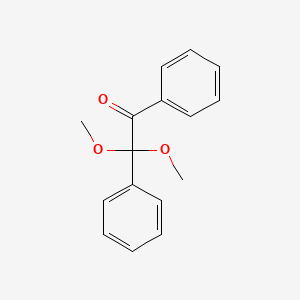
2,2-Dimethoxy-2-phenylacetophenon
Übersicht
Beschreibung
2,2-Dimethoxy-1,2-diphenyl-ethanone is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.2964 g/mol . It is also known by several other names, including α,α-Dimethoxy-α-phenylacetophenone and Benzil dimethyl ketal . This compound is a white to pale yellow solid that is soluble in organic solvents such as acetone, ethyl acetate, and hot methanol, but insoluble in water . It is sensitive to light and decomposes in acidic conditions while remaining stable in alkaline conditions .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxy-1,2-diphenyl-ethanon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Photoinitiator in radikalischen Polymerisationsprozessen verwendet, insbesondere bei der Herstellung von Acrylatpolymeren. Unter Lichteinfluss bildet die Verbindung Radikale, die die Polymerisation initiieren.
Biologie: Es wird in der Untersuchung photochemischer Reaktionen und Mechanismen verwendet.
Industrie: Es wird bei der Herstellung von lichtempfindlichen Harzen, Beschichtungen und Klebstoffen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2,2-Dimethoxy-1,2-diphenyl-ethanon beinhaltet in erster Linie seine Rolle als Photoinitiator. Bei Belichtung unterliegt die Verbindung einer homolytischen Spaltung, um freie Radikale zu bilden. Diese Radikale initiieren dann die Polymerisation von Monomeren, was zur Bildung von Polymeren führt . Die molekularen Ziele und Pfade, die an diesem Prozess beteiligt sind, umfassen die Absorption von Lichtenergie und die anschließende Erzeugung reaktiver Zwischenprodukte, die die Polymerisationsreaktion antreiben .
Wirkmechanismus
Target of Action
The primary target of DMPA is the process of radical polymerization , particularly in the preparation of acrylate polymers . It plays a crucial role in initiating this process.
Mode of Action
DMPA acts as a photoinitiator . Under the influence of light, DMPA forms radicals . These radicals then initiate the radical polymerization process . This interaction with light and the subsequent formation of radicals is the key interaction of DMPA with its target.
Biochemical Pathways
The main biochemical pathway affected by DMPA is the polymerization of methacrylate monomers . The radicals formed by DMPA initiate this polymerization process . The downstream effect of this is the creation of acrylate polymers .
Pharmacokinetics
It’s known that dmpa is sensitive to light and can decompose in acidic conditions .
Result of Action
The result of DMPA’s action is the successful initiation of the radical polymerization process, leading to the formation of acrylate polymers . This is used in various applications, including the preparation of UV-curing silicone rubber with excellent mechanical properties and thermal stability .
Action Environment
The action of DMPA is influenced by environmental factors such as light and pH. Light is necessary for DMPA to form radicals and initiate the polymerization process . On the other hand, DMPA is stable in alkaline conditions but can decompose in the presence of acids . Therefore, the efficacy and stability of DMPA are highly dependent on these environmental conditions.
Safety and Hazards
DMPA is harmful if swallowed and may cause an allergic skin reaction . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye .
Zukünftige Richtungen
DMPA is widely used as a photoinitiator in the preparation of acrylate polymers and in the process of making an integrated circuit . It can also be used as a starting material to prepare a water-soluble supramolecular-structured photoinitiator which is more efficient than DMPA . The market for DMPA is expected to grow significantly .
Biochemische Analyse
Biochemical Properties
The primary biochemical role of 2,2-Dimethoxy-2-phenylacetophenone is as a photoinitiator. When exposed to light, it forms radicals that initiate the radical polymerization of methacrylate monomers
Cellular Effects
It is known to be involved in the photopolymerization of methacrylate monomers . This process could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2,2-Dimethoxy-2-phenylacetophenone involves the formation of radicals under the influence of light . These radicals then initiate the radical polymerization of methacrylate monomers
Temporal Effects in Laboratory Settings
It is known to be used in the photopolymerization of methacrylate monomers , which suggests that its effects could change over time depending on the light exposure.
Vorbereitungsmethoden
2,2-Dimethoxy-1,2-diphenyl-ethanon kann über verschiedene Syntheserouten hergestellt werden. Ein gängiges Verfahren beinhaltet die Reaktion von Benzil mit Methanol in Gegenwart eines sauren Katalysators . Die Reaktionsbedingungen umfassen typischerweise das Rückflusskochen des Gemisches, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsverfahren können ähnliche Syntheserouten beinhalten, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren .
Analyse Chemischer Reaktionen
2,2-Dimethoxy-1,2-diphenyl-ethanon unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen zu entsprechenden Carbonsäuren oder Ketonen oxidiert werden.
Reduktion: Sie kann zu Alkoholen oder anderen reduzierten Derivaten reduziert werden.
Substitution: Die Methoxygruppen können mit geeigneten Reagenzien und Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethoxy-1,2-diphenyl-ethanon kann mit anderen ähnlichen Verbindungen wie diesen verglichen werden:
Benzoin-dimethylether: Ähnlich in der Struktur, aber mit unterschiedlichen Photoinitiatoreigenschaften.
2,2-Dimethoxy-2-phenylacetophenon: Ein weiterer Photoinitiator mit vergleichbaren Anwendungen, jedoch unterschiedlicher Reaktivität und Effizienz.
Die Einzigartigkeit von 2,2-Dimethoxy-1,2-diphenyl-ethanon liegt in seinen spezifischen Photoinitiatorfähigkeiten und seiner Stabilität unter alkalischen Bedingungen, was es für verschiedene industrielle Anwendungen geeignet macht .
Eigenschaften
IUPAC Name |
2,2-dimethoxy-1,2-diphenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-16(19-2,14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVGIHKZDCUPEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037715 | |
| Record name | 2,2-Dimethoxy-1,2-diphenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Pellets or Large Crystals, Colorless crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Ethanone, 2,2-dimethoxy-1,2-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethoxy-2-phenylacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19435 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
24650-42-8 | |
| Record name | 2,2-Dimethoxy-2-phenylacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24650-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethoxy-2-phenylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024650428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 2,2-dimethoxy-1,2-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethoxy-1,2-diphenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7037715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethoxy-1,2-diphenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLDIMETHOXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DK0094V28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


